trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-hydroxyethyl)amino]cyclobutan-1-ol, also known as trans-HOCPCA, is a cyclic compound commonly used in chemical and biological research1. It was first synthesized in 1993 by Lindström et al. and has since been extensively studied due to its unique structure and diverse properties1.
Synthesis Analysis
Trans-HOCPCA was first synthesized in 1993 by Lindström et al1. The synthesis process has been extensively studied due to the compound’s unique structure and diverse properties1.
Molecular Structure Analysis
Trans-HOCPCA is a cyclic compound. Its unique structure has been the subject of extensive study1.Chemical Reactions Analysis
The chemical reactions involving trans-HOCPCA are not well-documented in the available literature. However, it is known that the compound is commonly used in chemical and biological research1.Physical And Chemical Properties Analysis
Trans-HOCPCA is a cyclic compound with unique structure and diverse properties1. However, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature1.Scientific Research Applications
Synthesis and Structural Study of Derivatives : Derivatives of 2-aminocyclobutane-1-carboxylic acid have been synthesized through enantiodivergent synthetic sequences. These derivatives exhibit high rigidity and strong intramolecular hydrogen bonds, contributing to unique structural properties that are valuable in the development of beta-peptides (Izquierdo et al., 2005).
Stable β-Aminoacid Surrogate : A method to incorporate unstable C2-substituted cis-cyclobutane β-aminoacids into peptides using a 1-amino-2-(hydroxymethyl)cyclobutane derivative as a stable β-aminoacid surrogate has been developed. This approach was demonstrated in the synthesis of a rhodopeptin analogue (Roy, Faure, & Aitken, 2006).
Synthesis of Cyclobutyl-Uracil, Thymine, and Cytosine : Researchers synthesized 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, thymine, and cytosine, highlighting the potential of cyclobutane derivatives in nucleoside analogue development (Frieden et al., 1998).
Development of Biomedical Applications : A range of cyclobutane-containing scaffolds has been synthesized for potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands in various fields, including biomedical applications (Illa et al., 2019).
Tri-functionalized Cyclobutane Scaffolds : The synthesis of tri-functionalized cyclobutane scaffolds bearing an acid, an amine, and a third functional group has been achieved. These scaffolds have potential applications in medicinal chemistry and drug design (Chang et al., 2019).
Synthesis of Cyclobutane Amino Acids : Novel cyclobutane amino acids were synthesized as achiral conformationally restricted analogues of threonine. These compounds have distinct pKa values and almost planar cyclobutane rings, suggesting their utility in peptide chemistry (Feskov et al., 2017).
Helical Conformation in Cyclobutane β-Amino Acid Oligomers : A study on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid showed a marked preference for folding into a 12-helical conformation, suggesting applications in the design of structured peptides (Fernandes et al., 2010).
Conformational Effects in γ-Peptide Templates : A study revealed that short oligomers of cis-2-(aminomethyl)cyclobutane carboxylic acid form low-energy conformers and organize into supramolecular assemblies, leading to organogel formation. This insight into inter- and intramolecular H-bonded conformer topologies provides a basis for new material designs (Awada et al., 2017).
Safety And Hazards
The safety and hazards associated with trans-HOCPCA are not well-documented in the available literature1. As with any chemical compound, appropriate safety measures should be taken when handling and storing trans-HOCPCA.
Future Directions
The future directions for research on trans-HOCPCA are not well-documented in the available literature1. Given its use in chemical and biological research, it is likely that future studies will continue to explore its unique structure and diverse properties1.
Please note that this analysis is based on the information available in the literature as of the time of this writing. For the most up-to-date and comprehensive information, please refer to the original research articles and reviews1.
properties
IUPAC Name |
(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSAVMLTBHEKK-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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